molecular formula C11H14BrN B2464553 3-[(3-bromophenyl)methyl]Pyrrolidine CAS No. 1158764-53-4

3-[(3-bromophenyl)methyl]Pyrrolidine

Cat. No.: B2464553
CAS No.: 1158764-53-4
M. Wt: 240.144
InChI Key: IFVYQVBUSIPOTN-UHFFFAOYSA-N
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Description

3-[(3-bromophenyl)methyl]Pyrrolidine is a chemical compound with the molecular formula C11H14BrN It is characterized by a pyrrolidine ring substituted with a 3-bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromophenyl)methyl]Pyrrolidine typically involves the reaction of 3-bromobenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[(3-bromophenyl)methyl]Pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming the corresponding phenylmethylpyrrolidine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-[(3-bromophenyl)methyl]pyrrolidin-2-one.

    Reduction: Formation of 3-phenylmethylpyrrolidine.

    Substitution: Formation of 3-[(3-aminophenyl)methyl]pyrrolidine or 3-[(3-thiophenyl)methyl]pyrrolidine.

Scientific Research Applications

3-[(3-bromophenyl)methyl]Pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-bromophenyl)methyl]Pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The pyrrolidine ring provides structural rigidity, facilitating the compound’s interaction with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-chlorophenyl)methyl]Pyrrolidine
  • 3-[(3-fluorophenyl)methyl]Pyrrolidine
  • 3-[(3-methylphenyl)methyl]Pyrrolidine

Uniqueness

3-[(3-bromophenyl)methyl]Pyrrolidine is unique due to the presence of the bromine atom, which can engage in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and binding affinity, making it distinct from its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

3-[(3-bromophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10/h1-3,7,10,13H,4-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVYQVBUSIPOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158764-53-4
Record name 3-[(3-bromophenyl)methyl]pyrrolidine
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